

# Navigating the Long-Term Safety Landscape of FAP-Targeted Therapies: A Comparative Guide

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Philadelphia, PA – November 13, 2025 – The burgeoning field of Fibroblast Activation Protein (FAP)-targeted therapies holds immense promise for revolutionizing cancer treatment. As researchers, scientists, and drug development professionals navigate this exciting frontier, a comprehensive understanding of the long-term safety profiles of these novel agents is paramount. This guide provides a comparative analysis of the safety data for various FAP-targeted therapeutic modalities, including radionuclide therapies, Chimeric Antigen Receptor (CAR) T-cell therapies, FAP-activated prodrugs, and antibody-drug conjugates (ADCs).

Fibroblast Activation Protein, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, presents an attractive target for therapeutic intervention.<sup>[1]</sup> Its restricted expression in healthy adult tissues suggests a favorable therapeutic window.<sup>[1]</sup> However, low-level expression in some normal tissues, such as the pancreas, bone marrow, and muscle, raises potential on-target, off-tumor toxicity concerns.<sup>[2]</sup> This guide synthesizes available preclinical and clinical data to provide a clear comparison of the long-term safety profiles of different FAP-targeted strategies.

## Comparative Safety Analysis of FAP-Targeted Therapies

The long-term safety of FAP-targeted therapies is a critical consideration in their clinical development. The following tables summarize the available quantitative safety data from

preclinical and clinical studies for different therapeutic modalities.

## FAP-Targeted Radionuclide Therapy

FAP-targeted radionuclide therapy utilizes FAP-binding molecules to deliver cytotoxic radiation directly to the tumor microenvironment.

Table 1: Long-Term Safety Profile of FAP-Targeted Radionuclide Therapies

Therapy/Trial (NCT)	Modality	Phase	Key Long-Term Adverse Events (Grade ≥3)	Frequency	Study Population
<sup>177</sup> Lu-FAP-2286 (LuMIERE, NCT04939610)	Peptide-Targeted Radionuclide Therapy	I/II	Anemia, Fatigue, Abdominal Distension, Cholangitis, Hyponatremia, Increased Blood Bilirubin, Lymphopenia, Spinal Compression Fracture[3]	Anemia (27.3%), Fatigue (45.5% - any grade)[3]. Specific frequencies for other Grade ≥3 events not detailed but occurred in 45.5% of patients.[3]	Patients with advanced or metastatic solid tumors[3][4]
<sup>90</sup> Y-FAPI-46	Small Molecule Radioligand Therapy	Retrospective	Thrombocytopenia[5]	Not specified	Patients with advanced sarcomas and other cancers[5]
<sup>177</sup> Lu-EB-FAPI	Albumin-binding FAPI	I	Grade 4 Thrombocytopenia (1 patient), Grade 3 & 4 Hematotoxicity (2 patients) [6]	Not specified	Patients with end-stage metastatic cancers[6]

## FAP-Targeted CAR T-Cell Therapy

FAP-targeted CAR T-cell therapies involve genetically engineering a patient's own T-cells to recognize and eliminate FAP-expressing cells.

Table 2: Long-Term Safety Profile of FAP-Targeted CAR T-Cell Therapies

Therapy/Trial (NCT)	Modality	Phase	Key Long-Term Adverse Events (Grade ≥3)	Frequency	Study Population
Anti-FAP CAR T-cells (local) (FAPME, NCT01722149)	CAR T-Cell Therapy	I	No significant toxicity reported. <a href="#">[7]</a> <a href="#">[8]</a>	N/A	Patients with malignant pleural mesothelioma <a href="#">[7]</a> <a href="#">[8]</a>
Systemic FAP CAR T-cells	CAR T-Cell Therapy	Preclinical	Potential for cachexia and bone marrow toxicity. <a href="#">[9]</a>	Not applicable	Mouse models <a href="#">[9]</a>

Note: Long-term clinical safety data for systemically administered FAP-CAR T-cell therapies is limited.

## FAP-Activated Prodrugs

FAP-activated prodrugs are designed to be inert until they are cleaved and activated by FAP in the tumor microenvironment, releasing a potent cytotoxic agent.

Table 3: Long-Term Safety Profile of FAP-Activated Prodrugs

Therapy	Modality	Phase	Key Long-Term Adverse Events	Frequency	Study Population
ERGETGP-S12ADT	FAP-activated prodrug	Preclinical	No evidence of drug-induced toxicity on histopathological evaluation. [10][11][12] Less toxicity compared to docetaxel. [11]	Not applicable	Murine xenograft models of human breast and prostate cancer[10] [11][12]

Note: Clinical data on the long-term safety of FAP-activated prodrugs is currently limited.

## FAP-Targeted Antibody-Drug Conjugates (ADCs)

FAP-targeted ADCs utilize an antibody to deliver a potent cytotoxic payload to FAP-expressing cells.

Table 4: Long-Term Safety Profile of FAP-Targeted Antibody-Drug Conjugates

Therapy/Trial (NCT)	Modality	Phase	Key Long-Term Adverse Events (Grade ≥3)	Frequency	Study Population
OMTX705 (NCT05547321)	Antibody-Drug Conjugate	I	Anemia, Immune-mediated hepatitis, Increased GGT, Neutropenia, Asthenia[8]	Not specified	Patients with advanced solid tumors[8][13]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and efficacy data. The following sections outline typical experimental protocols for key experiments cited in the evaluation of FAP-targeted therapies.

### Preclinical Toxicology Assessment of FAP-Targeted Radionuclide Therapy

**Objective:** To determine the maximum tolerated dose (MTD) and assess the toxicity profile of a novel FAP-targeted radiopharmaceutical.

**Methodology:**

- **Animal Model:** Utilize immunodeficient mice bearing xenografts of human cancer cell lines engineered to express FAP.
- **Dose Escalation:** Administer single intravenous injections of the radiolabeled FAP-targeting agent at escalating doses to different cohorts of mice.
- **Toxicity Monitoring:** Monitor animal body weight and overall health daily. Collect blood samples at regular intervals for complete blood count and serum chemistry analysis to

assess hematological and organ toxicity.

- **Biodistribution:** At predetermined time points post-injection, euthanize a subset of animals from each dose group. Harvest tumors and major organs (kidneys, liver, spleen, bone, etc.) to measure the distribution and clearance of the radiopharmaceutical using a gamma counter.
- **Histopathology:** At the end of the study, perform histopathological analysis of major organs to identify any signs of tissue damage or toxicity.

## In Vivo Safety Evaluation of FAP-CAR T-Cells

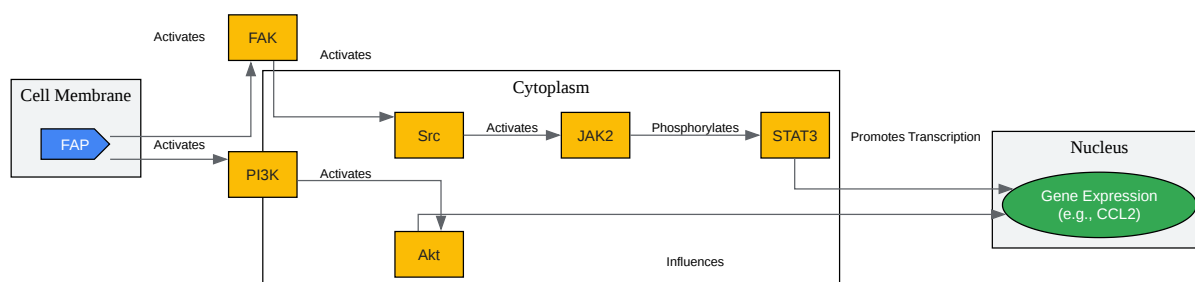
**Objective:** To evaluate the on-target, off-tumor toxicity and overall safety of FAP-CAR T-cell therapy in a preclinical model.

**Methodology:**

- **Animal Model:** Employ humanized mouse models engrafted with a human immune system and bearing FAP-positive tumors.
- **CAR T-Cell Administration:** Administer a single or multiple doses of FAP-CAR T-cells intravenously. Include control groups receiving non-transduced T-cells or vehicle.
- **Clinical Monitoring:** Monitor mice for signs of toxicity, including weight loss, lethargy, and other clinical symptoms.
- **Cytokine Release Syndrome (CRS) Assessment:** Collect peripheral blood at various time points to measure levels of key cytokines (e.g., IL-6, IFN- $\gamma$ , TNF- $\alpha$ ) associated with CRS.
- **Histopathological Analysis:** At the study endpoint, harvest major organs and tissues with known FAP expression (e.g., bone marrow, pancreas, muscle) for histopathological examination to assess for signs of inflammation and tissue damage.
- **CAR T-Cell Persistence and Biodistribution:** Use flow cytometry or quantitative PCR to determine the presence and persistence of CAR T-cells in peripheral blood and various tissues.

## Signaling Pathways and Experimental Workflows

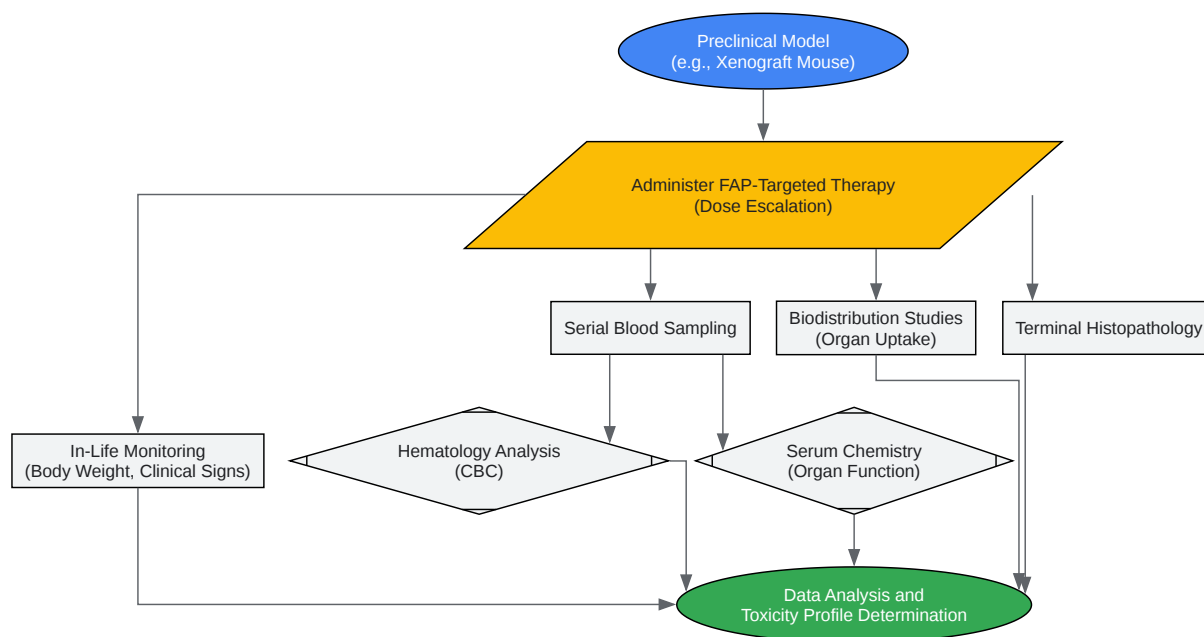
Understanding the underlying biological mechanisms is essential for predicting and mitigating potential toxicities. The following diagrams illustrate key signaling pathways and experimental workflows.



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### FAP-Mediated Intracellular Signaling Pathways





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### Preclinical Toxicity Assessment Workflow

## Conclusion

The development of FAP-targeted therapies represents a significant advancement in oncology. While early data on their long-term safety are promising, continued vigilance and comprehensive monitoring in ongoing and future clinical trials are essential. This guide provides a snapshot of the current safety landscape, highlighting the need for further research to fully characterize the long-term risk-benefit profile of these innovative treatments. As more

data become available, this guide will be updated to provide the most current and comprehensive information to the research and drug development community.

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